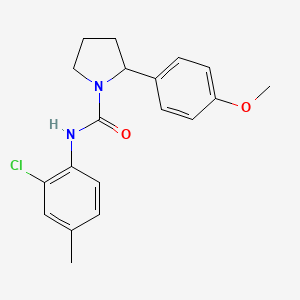![molecular formula C20H21FN4O3 B5986728 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole](/img/structure/B5986728.png)
5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a triazole or a nitrotriazole and is synthesized using specific methods that ensure its purity and effectiveness.
Mechanism of Action
The mechanism of action of 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its ability to inhibit specific enzymes or proteins that are involved in disease processes. For example, in cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole are highly dependent on the specific application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while in cardiovascular disease, it has been shown to reduce inflammation and improve blood flow. In bacterial infections, this compound has been shown to inhibit the growth and replication of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole in lab experiments include its high potency and specificity towards specific enzymes or proteins. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research and development of 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole. These include exploring its potential use in combination with other drugs or therapies, developing more efficient synthesis methods, and investigating its potential use in other disease areas such as neurological disorders and viral infections.
Conclusion
In conclusion, 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a promising chemical compound that has shown potential therapeutic applications in various disease areas. Its mechanism of action involves its ability to inhibit specific enzymes or proteins involved in disease processes, and its biochemical and physiological effects are highly dependent on the specific application. While there are limitations to its use in lab experiments, there are several future directions for its research and development.
Synthesis Methods
The synthesis of 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The process starts with the reaction of 2-fluorobenzyl chloride with 5-(1,1-dimethylpropyl)phenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide to form the corresponding azide compound. The final step involves the reduction of the azide group to a primary amine using hydrogen gas and a palladium catalyst. The product is then purified using various techniques such as chromatography to obtain the final compound.
Scientific Research Applications
The chemical compound 5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. Some of the areas where this compound has shown promise include cancer treatment, cardiovascular disease, and bacterial infections.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[4-(2-methylbutan-2-yl)phenoxy]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-4-20(2,3)15-9-11-16(12-10-15)28-19-22-18(25(26)27)23-24(19)13-14-7-5-6-8-17(14)21/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIAAVOJJLLYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5986726.png)
![7-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986732.png)